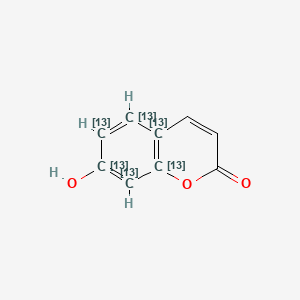

7-Hydroxy Coumarin-13C6

Description

Significance of Isotopic Labeling in Contemporary Chemical Biology and Biomedical Sciences

Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to track their journey through biological or chemical systems. studysmarter.co.ukwikipedia.orgcreative-proteomics.com These isotopes, which are variants of elements with a different number of neutrons, act as tracers without significantly altering the chemical properties of the molecule. musechem.com This method is fundamental to understanding complex molecular transformations, metabolic pathways, and the kinetics of reactions. studysmarter.co.ukfiveable.me

In chemical biology and biomedical sciences, isotopic labeling provides profound insights into cellular physiology, disease mechanisms, and drug metabolism. fiveable.mesilantes.com Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are non-radioactive and therefore safe for long-term studies in living organisms. studysmarter.co.ukcreative-proteomics.com They enable researchers to perform a variety of advanced analytical techniques, including:

Mass Spectrometry (MS): Labeled compounds are used as internal standards to achieve highly accurate and precise quantification of molecules in complex biological samples like plasma or urine. ckisotopes.comisotope.com The mass difference between the labeled standard and the naturally occurring (unlabeled) compound allows for clear distinction and measurement. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopes like ¹³C and ¹⁵N are NMR-active, and their incorporation into biomolecules enhances sensitivity and allows for detailed structural and dynamic studies of proteins and other macromolecules. fiveable.me

Metabolic Flux Analysis (MFA): By introducing a labeled substrate into a biological system, scientists can trace the distribution of the isotope through various metabolic pathways, providing a quantitative map of cellular metabolism. wikipedia.orgsilantes.comisotope.com This is crucial for understanding how metabolism is altered in diseases like cancer. biorxiv.org

The application of isotopic labeling is integral to numerous research areas, including drug discovery and development, proteomics, genomics, and environmental science. musechem.comsilantes.com It allows for the detailed investigation of drug absorption, distribution, metabolism, and excretion (ADME) processes, which is a critical component of pharmaceutical research. musechem.com

Overview of 7-Hydroxycoumarin as a Fundamental Coumarin (B35378) Metabolite and Research Tool

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring compound found in various plants and is the major metabolite of coumarin in humans. mdpi.comiarc.frnih.gov Following oral administration, coumarin is extensively metabolized in the liver, primarily through a process called 7-hydroxylation, to form 7-Hydroxycoumarin. iarc.frmdpi.com This metabolite is then further conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine. nih.govmdpi.com

Beyond its role as a metabolite, 7-Hydroxycoumarin possesses a range of biological activities and is a versatile tool in research. ontosight.aiontosight.ai Its intrinsic fluorescence under UV light makes it a valuable fluorescent probe for detecting and imaging biomolecules and for use in enzyme activity assays. ontosight.aianeeva.co.inbiosynth.com

Key research applications and properties of 7-Hydroxycoumarin include:

Biological Activities: It exhibits antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. mdpi.comontosight.aiontosight.ai

Fluorescent Marker: Used in biochemical assays and fluorescence microscopy to study cellular functions. aneeva.co.inbiosynth.com

Synthetic Precursor: Serves as a starting material for the synthesis of other bioactive coumarin derivatives. ontosight.aiontosight.ai

Metabolic Studies: Used to investigate the activity of cytochrome P450 enzymes involved in its formation. biosynth.com

The study of 7-Hydroxycoumarin and its conjugates is essential for understanding the pharmacokinetics and potential biological effects of coumarin. nih.govresearchgate.net

Rationale for 13C6 Isotopic Enrichment in 7-Hydroxy Coumarin for Advanced Research

The specific enrichment of 7-Hydroxycoumarin with six Carbon-13 atoms (¹³C₆) on its benzopyrone ring creates a "heavy" version of the molecule, 7-Hydroxycoumarin-¹³C₆. lgcstandards.com This stable isotope-labeled internal standard (SIL-IS) is crucial for advanced research for several reasons, primarily related to its application in mass spectrometry-based quantification.

The rationale for using the ¹³C₆-labeled form includes:

Gold Standard for Quantification: In isotope dilution mass spectrometry (IDMS), a known amount of the heavy-labeled standard (7-Hydroxycoumarin-¹³C₆) is added to a biological sample. ckisotopes.comisotope.com Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, the ratio of the two measured by the mass spectrometer provides a highly accurate and precise quantification of the endogenous 7-Hydroxycoumarin, correcting for any sample loss. ckisotopes.comisotope.com

Metabolite Identification and Tracing: When administering labeled coumarin to a biological system, the appearance of labeled metabolites, such as 7-Hydroxycoumarin-¹³C₆ and its subsequent conjugates like 7-Hydroxy Coumarin-¹³C₆ β-D-Glucuronide, confirms their metabolic origin. scbt.com This allows for unambiguous tracking of the metabolic fate of the parent compound. wikipedia.org

Metabolic Flux Analysis: Using ¹³C-labeled precursors allows researchers to trace the flow of carbon atoms through metabolic pathways. biorxiv.orgresearchgate.net In the context of coumarin metabolism, using ¹³C₆-labeled compounds helps in precisely studying the rates and pathways of its biotransformation in different biological systems or under various conditions. tandfonline.com

The ¹³C₆ enrichment provides a distinct mass shift of +6 Daltons compared to the unlabeled compound, which is easily resolved by mass spectrometers, preventing interference from naturally occurring isotopes and ensuring the reliability of the data. lgcstandards.com

Data Tables

Table 1: Properties of 7-Hydroxy Coumarin-13C6

| Property | Value |

|---|---|

| Analyte Name | This compound |

| CAS Number | 1189992-05-9 lgcstandards.com |

| Molecular Formula | C₃¹³C₆H₆O₃ lgcstandards.com |

| Molecular Weight | 168.10 lgcstandards.com |

| Unlabeled CAS | 93-35-6 lgcstandards.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Isotopic Enrichment | Uniformly labeled with ¹³C on the benzene (B151609) ring |

Table 2: Key Research Applications of Isotopic Labeling

| Application Area | Description | Key Isotopes Used |

|---|---|---|

| Metabolomics | Tracing metabolic pathways and measuring metabolite concentrations to understand cellular physiology and disease. silantes.com | ¹³C, ¹⁵N, ²H |

| Drug Development (ADME) | Studying the Absorption, Distribution, Metabolism, and Excretion of drug candidates to assess their pharmacokinetic profiles. musechem.com | ¹⁴C, ³H, ²H, ¹³C |

| Proteomics | Quantifying protein expression levels and post-translational modifications between different samples (e.g., healthy vs. diseased). silantes.com | ¹³C, ¹⁵N |

| NMR Spectroscopy | Determining the three-dimensional structure and dynamics of biomacromolecules like proteins and nucleic acids. | ¹³C, ¹⁵N, ²H |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-AMPMUIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Enrichment Methodologies

Strategies for Site-Specific ¹³C₆ Isotopic Incorporation into Coumarin (B35378) Scaffolds

The foundational strategy for producing 7-Hydroxy Coumarin-¹³C₆ relies on a "bottom-up" synthetic approach that employs an isotopically labeled starting material. To ensure the six ¹³C atoms are located exclusively within the benzene (B151609) portion of the coumarin scaffold, the synthesis begins with resorcinol-¹³C₆ . In this key precursor, all six carbon atoms of the aromatic ring are replaced with their heavier ¹³C isotope.

This method guarantees site-specific labeling, as the ¹³C₆-benzene ring of resorcinol (B1680541) is incorporated as an intact unit into the final coumarin structure during the subsequent condensation reaction. This approach is highly effective for creating specifically labeled complex molecules and is crucial for applications where the position of the label must be known, such as in mechanistic studies or for interpreting fragmentation patterns in mass spectrometry. The use of a fully labeled precursor like resorcinol-¹³C₆ ensures that the final product has a precisely defined and localized isotopic enrichment, which is essential for its function as an analytical standard.

Chemical Synthesis Routes and Methodological Considerations for 7-Hydroxy Coumarin-¹³C₆ Production

The most prevalent and historically significant method for synthesizing 7-hydroxycoumarins is the Pechmann condensation . This reaction is adapted for the production of the ¹³C₆-labeled variant by using the isotopically enriched resorcinol-¹³C₆ precursor.

The core reaction involves the acid-catalyzed condensation of resorcinol-¹³C₆ with a suitable three-carbon synthon, typically malic acid, which forms the pyrone ring of the coumarin. google.comjetir.org The reaction is generally carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and requires heating to proceed to completion.

Table 1: Synthesis of 7-Hydroxy Coumarin-¹³C₆ via Pechmann Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| Resorcinol-¹³C₆ | Malic Acid | Concentrated H₂SO₄, Heat | 7-Hydroxy Coumarin-¹³C₆ |

This interactive table summarizes the key components of the synthesis reaction.

Several methodological considerations are critical for a successful synthesis:

Reaction Control: The standard Pechmann reaction can be challenging to control on a larger scale, with common issues including the reaction mass solidifying and excessive foaming, which can lead to inconsistent yields. google.com

Process Optimization: To improve reproducibility and yield, a modified procedure may be employed where the condensation is performed in the presence of a nitro-aromatic hydrocarbon, such as nitrobenzene. google.com This additive acts as a solvent or moderator, preventing solidification and leading to a more controlled reaction.

Precursor Cost: The starting material, resorcinol-¹³C₆, is a highly specialized and expensive reagent. Therefore, optimizing the reaction conditions to maximize the yield and minimize waste is of paramount economic and practical importance.

Purification: Following the reaction, the crude product is typically purified using standard organic chemistry techniques such as recrystallization or column chromatography to isolate 7-Hydroxy Coumarin-¹³C₆ in high purity. mums.ac.ir

Analytical Validation of Isotopic Purity and Enrichment for 7-Hydroxy Coumarin-¹³C₆

Rigorous analytical validation is required to confirm the chemical identity, isotopic enrichment level, and position of the labels in the final product. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose.

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass analyzers, is essential for verifying the elemental composition and isotopic enrichment of 7-Hydroxy Coumarin-¹³C₆. benthamopen.com The high resolving power of these instruments allows for the accurate mass determination of the molecular ion, which can distinguish the labeled compound from its unlabeled counterpart and any potential impurities.

The analysis provides two key pieces of information:

Accurate Mass Confirmation: The measured mass of the molecular ion of 7-Hydroxy Coumarin-¹³C₆ will correspond to its theoretical exact mass, confirming the successful synthesis.

Isotopic Enrichment: By analyzing the isotopic distribution of the molecular ion cluster, the degree of ¹³C enrichment can be calculated. A high isotopic purity would be indicated by the molecular ion peak for the ¹³C₆ species being the base peak in the cluster, with minimal contribution from unlabeled or partially labeled molecules. This validation is crucial for its use in isotope dilution assays, where a known quantity of the labeled standard is used to determine the concentration of the unlabeled analyte. chromatographyonline.comchromatographyonline.com

Table 2: Comparison of Theoretical Exact Masses

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 7-Hydroxy Coumarin (Unlabeled) | C₉H₆O₃ | 162.0317 |

| 7-Hydroxy Coumarin-¹³C₆ | C₃¹³C₆H₆O₃ | 168.0518 |

This interactive table highlights the mass difference used for identification in mass spectrometry.

Both ¹³C and ¹H NMR spectra yield critical information:

¹³C NMR Spectroscopy: In a standard proton-decoupled ¹³C NMR spectrum, the signals for the six carbon atoms of the benzene ring (C-4a, C-5, C-6, C-7, C-8, and C-8a) will be exceptionally intense due to the high ¹³C abundance. Furthermore, the presence of adjacent ¹³C nuclei results in observable ¹³C-¹³C spin-spin coupling , which splits these signals into complex patterns (e.g., doublets, triplets). hebmu.edu.cn The observation of these couplings is unambiguous evidence that the ¹³C atoms have been incorporated contiguously within the benzene ring as intended. The three carbons of the pyrone ring, being of natural abundance, would show signals of significantly lower intensity.

¹H NMR Spectroscopy: The protons attached to the labeled benzene ring (H-5, H-6, and H-8) will exhibit large one-bond ¹H-¹³C coupling constants (¹JCH), causing their signals to be split into doublets. This provides further confirmation of the label positions.

Quantitative NMR: Advanced NMR experiments, such as the Isotope-edited Total Correlation Spectroscopy (ITOCSY) pulse sequence, can be employed to generate distinct spectra for molecules containing ¹³C versus ¹²C. acs.org This allows for a highly accurate measurement of isotopic enrichment at specific atomic positions within the molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 7-Hydroxy Coumarin-¹³C₆ |

| 7-Hydroxycoumarin |

| Umbelliferone |

| Resorcinol |

| Resorcinol-¹³C₆ |

| Malic Acid |

| Nitrobenzene |

| Warfarin |

| 5-hydroxy warfarin-¹³C₆ |

| 6-hydroxy warfarin-¹³C₆ |

| 7-hydroxy warfarin-¹³C₆ |

This table lists all chemical compounds referred to in the article.

Advanced Analytical Applications of 7 Hydroxy Coumarin 13c6

Quantitative Metabolic Profiling Using Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is a powerful technique for the accurate quantification of metabolites. 7-Hydroxy Coumarin-13C6 serves as an ideal internal standard in these assays due to its chemical similarity to the unlabeled analyte, 7-hydroxycoumarin, a known metabolite of coumarin (B35378). caymanchem.commdpi.com The key advantage of using a stable isotope-labeled internal standard is its ability to correct for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise measurements. nih.gov

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays

In metabolic studies, LC-MS is a widely used technique for the separation and detection of a wide range of compounds. europa.eu The use of this compound as an internal standard in LC-MS/MS methods allows for the precise quantification of 7-hydroxycoumarin and its metabolites in biological matrices. europa.euresearchgate.net This is crucial for understanding the pharmacokinetics and metabolism of coumarin and its derivatives. mdpi.comresearchgate.net For instance, LC-MS/MS methods have been developed to quantify metabolites like 7-hydroxycoumarin glucuronide in urine, providing insights into metabolic pathways. mdpi.comeuropa.eu The development of ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry has further enhanced the speed and sensitivity of these analyses. mdpi.com

Table 1: LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Setting |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table represents typical parameters and may vary based on the specific application and instrumentation.

Integration with Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolite Analysis

For certain volatile and semi-volatile metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. science.gov While less common for direct analysis of coumarin metabolites, GC-MS can be employed for comprehensive metabolic profiling, often requiring a derivatization step to increase the volatility of the analytes. aging-us.com The use of a stable isotope-labeled internal standard like a 13C6-labeled compound in GC-MS-based metabolomics provides for robust and accurate quantification of a wide array of metabolites. aging-us.com This approach allows for the identification of metabolic phenotypes and potential biomarkers in various biological samples. aging-us.com

Fluorescent Probe Applications in Mechanistic Enzyme Studies

7-hydroxycoumarin and its derivatives are well-known for their fluorescent properties and are extensively used as fluorophores in enzyme assays. encyclopedia.pubmdpi.com These compounds are valuable tools for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. encyclopedia.pubresearchgate.net

Utilization of 7-Hydroxycoumarin Derivatives as Fluorophores in Enzyme Assays

The fluorescence of 7-hydroxycoumarin derivatives is often quenched or altered upon enzymatic modification, forming the basis of "turn-off" or "turn-on" fluorescent assays. researchgate.net For example, the glucuronidation of 7-hydroxycoumarin by UDP-glucuronosyltransferases (UGTs) results in a non-fluorescent product, allowing for the measurement of UGT activity by monitoring the decrease in fluorescence. researchgate.net Conversely, the enzymatic cleavage of a non-fluorescent substrate to yield the highly fluorescent 7-hydroxycoumarin can be used to measure the activity of other enzymes like cytochrome P450s. mdpi.com

Table 2: Spectroscopic Properties of 7-Hydroxycoumarin

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~300-420 |

Note: These values are approximate and can be influenced by the solvent and pH. mdpi.com

Isotopic Labeling to Enhance Specificity and Reduce Background Interference in Fluorescence-Based Methodologies

While fluorescence-based assays are highly sensitive, they can sometimes suffer from background interference. thermofisher.com Isotopic labeling offers a strategy to enhance the specificity of these assays. all-chemistry.com The use of an isotopically labeled substrate, such as this compound, in conjunction with its unlabeled counterpart allows for mass spectrometric detection in parallel with fluorescence measurements. This dual-detection strategy can help to differentiate the true enzymatic product from interfering fluorescent species, thereby increasing the reliability of the assay. cau.ac.kr While not a direct method to reduce fluorescence background, the mass shift introduced by the 13C6 label provides an orthogonal detection method to confirm the identity of the fluorescent product. The primary advantage of isotopic labeling remains in mass spectrometry-based quantification, where it provides unparalleled accuracy. nih.gov

Mechanistic Investigations and Pathway Elucidation Utilizing 7 Hydroxy Coumarin 13c6

Elucidating Xenobiotic Metabolism and Enzyme Kinetics

The study of how foreign compounds (xenobiotics) like coumarins are processed in the body is a cornerstone of pharmacology and toxicology. 7-Hydroxy Coumarin-13C6 acts as a powerful probe in these studies, enabling researchers to dissect the intricate enzymatic reactions involved in their biotransformation.

The cytochrome P450 (CYP) superfamily of enzymes is critical for the oxidative metabolism of a wide array of substrates. The conversion of coumarin (B35378) to its fluorescent metabolite, 7-hydroxycoumarin, is a key metabolic step primarily mediated by the CYP2A6 enzyme in humans, with other isoforms like CYP1A1, CYP1A2, and CYP1B1 also showing activity towards certain coumarin derivatives. nih.govmdpi.comacs.org The use of this compound, often in conjunction with analytical methods like liquid chromatography-mass spectrometry (LC-MS), allows for the unambiguous differentiation and quantification of metabolites from the parent compound. evotec.com This is essential for accurately determining enzyme kinetics, such as Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), providing a clear picture of the metabolic pathway without interference from endogenous compounds. acs.org

Following hydroxylation, 7-hydroxycoumarin undergoes Phase II conjugation reactions, mainly glucuronidation and sulfonation, which increase its water solubility and facilitate excretion. uef.fiencyclopedia.pub These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. mdpi.comencyclopedia.pub this compound is instrumental in studying the kinetics and specific pathways of these conjugation reactions. capes.gov.br For example, studies have shown that in humans, glucuronidation is a major metabolic route for 7-hydroxycoumarin, with UGT1A6 and UGT1A10 being particularly active catalysts. mdpi.comresearchgate.net Using the 13C6-labeled form ensures that the measured 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate (B86663) are directly derived from the administered substrate, eliminating analytical ambiguity. encyclopedia.pubresearchgate.net

| Enzyme Family | Specific Enzyme | Reaction Type | Substrate Example | Key Finding |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP2A6 | Hydroxylation | Coumarin | Primary enzyme for converting coumarin to 7-hydroxycoumarin in humans. nih.gov |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 | Hydroxylation / O-dealkylation | Substituted Coumarins | Active in metabolizing various coumarin derivatives. acs.org |

| UDP-glucuronosyltransferase (UGT) | UGT1A6, UGT1A10 | Glucuronidation | 7-Hydroxycoumarin | Highly active in conjugating 7-hydroxycoumarin for excretion. mdpi.com |

| Sulfotransferase (SULT) | SULT1A1, SULT1E1 | Sulfonation | 7-Hydroxycoumarin | Catalyzes the sulfation of 7-hydroxycoumarin, a complementary pathway to glucuronidation. uef.fi |

Understanding the induction (increased expression) and inhibition of metabolizing enzymes is crucial for predicting drug-drug interactions. evotec.comcriver.com this compound can be used as a sensitive probe substrate to assess the activity of enzymes like CYPs. In these assays, the rate of metabolite formation from the labeled substrate is measured in the presence of a potential inducer or inhibitor. evotec.com The stable isotope label allows for highly specific and sensitive detection using tandem mass spectrometry (MS/MS), which minimizes interference from other matrix components. This approach, where a stable isotope-labeled version of the analyte is used as an internal standard, is a gold standard in quantitative bioanalysis, ensuring robust and reliable data on enzyme kinetics and inhibition constants (e.g., IC50 values). evotec.com

Investigating Conjugation Reactions: Glucuronidation and Sulfonation Pathways of 7-Hydroxycoumarin and its Labeled Forms

Tracing Metabolic Pathways and Flux Analysis in Biological Systems

Beyond individual enzyme reactions, this compound is a valuable tracer for mapping entire metabolic pathways and quantifying the flow, or flux, of molecules through these networks. utah.edu This is the domain of Metabolic Flux Analysis (MFA).

In microbial systems, some bacteria can use coumarins as a carbon source. oup.commdpi.com Tracing the fate of the 13C-labeled carbon atoms from this compound allows researchers to map the flow of carbon through various metabolic intermediates. This technique, often called 13C-Metabolic Flux Analysis (13C-MFA), is indispensable for identifying novel degradation pathways and the enzymes involved. 13cflux.netnih.gov For example, studies on Pseudomonas species have identified intermediates such as 3-(2,4-dihydroxyphenyl)-propionic acid in the breakdown of 7-hydroxycoumarin. mdpi.com By analyzing the mass spectra of metabolites, the incorporation of the 13C label can be tracked, revealing the sequence of biochemical transformations. 13cflux.netsci-hub.se

Metabolic turnover is the rate at which molecules are synthesized and degraded within a biological system. nih.gov Using this compound enables the precise measurement of the turnover rates of 7-hydroxycoumarin and its subsequent metabolites. By introducing a known quantity of the labeled compound and monitoring the rate of its disappearance and the appearance of its labeled metabolites over time, researchers can calculate key kinetic parameters. nih.gov This dynamic information is essential for building computational models of metabolic networks and understanding how these pathways respond to different conditions or genetic modifications. utah.edumdpi.com This quantitative approach provides a deeper understanding of the physiological relevance and rate-limiting steps of a given metabolic pathway. nih.gov

Differentiation of Endogenous Biosynthesis from Exogenous Metabolism

A significant challenge in metabolomics is distinguishing between compounds produced naturally by an organism (endogenous) and those introduced from external sources (exogenous), such as diet or medication. This compound is instrumental in addressing this challenge. By introducing the 13C-labeled version into a biological system, it acts as an exogenous tracer that can be unequivocally differentiated from its natural, unlabeled counterpart. nih.gov

The primary analytical technique for this differentiation is mass spectrometry (MS). creative-proteomics.com The 13C isotopes increase the mass of the molecule by six atomic mass units compared to the natural 7-Hydroxy Coumarin, which is predominantly composed of 12C atoms. This mass difference creates a distinct isotopic signature that is easily resolved by MS. lgcstandards.comcreative-proteomics.com

When a biological sample is analyzed, mass spectrometry can detect two distinct populations of 7-Hydroxy Coumarin and its downstream metabolites: the unlabeled (endogenous) and the 13C6-labeled (exogenous) forms. This allows researchers to trace the metabolic fate of the exogenously supplied compound separately from the endogenous pool. For example, in studies of human metabolism, coumarin is extensively converted to 7-hydroxycoumarin. nih.govmdpi.comresearchgate.net Using this compound as an internal standard enables precise quantification of the metabolites formed from a specific dose, without interference from endogenously present related compounds. nih.gov

This methodology is crucial for:

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of administered coumarin-based drugs.

Metabolic Flux Analysis: Quantifying the rate of conversion through specific metabolic pathways, such as glucuronidation or sulfation, which are major routes for 7-hydroxycoumarin metabolism. researchgate.netnih.gov

Enzyme Activity Assays: Investigating the activity and specificity of enzymes like cytochrome P450s and UDP-glucuronosyltransferases that process coumarins. nih.goveuropa.eu

| Analyte | Molecular Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Molecular Formula (13C6-Labeled) | Monoisotopic Mass (13C6-Labeled) | Mass Shift (Δm/z) |

|---|---|---|---|---|---|

| 7-Hydroxy Coumarin | C9H6O3 | 162.03 | C3[13C]6H6O3 | 168.05 | +6 |

| 7-Hydroxy Coumarin Glucuronide | C15H14O9 | 338.06 | C9[13C]6H14O9 | 344.08 | +6 |

| 7-Hydroxy Coumarin Sulfate | C9H6O6S | 241.99 | C3[13C]6H6O6S | 248.01 | +6 |

Applications in Protein Turnover and Interaction Studies

Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the study of protein dynamics, including their synthesis, degradation (turnover), and interactions. creative-proteomics.com While methodologies like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are common for global proteome analysis, labeled small molecules like this compound can be employed for more targeted investigations. creative-proteomics.comnih.gov

Protein Turnover Analysis:

Protein turnover is the continuous process of protein synthesis and degradation, which is fundamental to cellular health. Dynamic labeling experiments using 13C-labeled substrates can quantify these rates. nih.govresearchgate.netresearchgate.net In a hypothetical "pulse-chase" experiment, cells could be incubated with this compound. If this compound or its metabolites bind to or are incorporated into specific proteins, the rate at which the 13C-labeled protein population appears and then diminishes over time can be monitored by mass spectrometry. This provides a direct measure of the turnover rate of the target protein or a specific protein pool affected by the compound.

Protein Interaction Studies:

Identifying the proteins that interact with a small molecule is key to understanding its mechanism of action. This compound can be used as a probe to identify its binding partners. In one approach, the labeled compound is introduced into a cellular system. After incubation, proteins that bind to the labeled coumarin can be identified through techniques such as affinity purification coupled with mass spectrometry. The distinct mass of the 13C6 label helps to differentiate the probe and any covalently bound peptides from the vast background of unlabeled cellular components. researchgate.net

Studies have investigated the binding of unlabeled 7-hydroxycoumarin derivatives to proteins like human serum albumin (HSA) and macrophage migration inhibitory factor (MIF) using various spectroscopic methods. researchgate.netnih.govacs.org The use of this compound in such studies would add a quantitative layer, allowing for the precise determination of binding stoichiometry and dynamics through mass spectrometry. Furthermore, techniques involving photo-activatable and clickable analogs of small molecules, sometimes used in conjunction with fluorescent reporters like 3-azido-7-hydroxycoumarin, demonstrate advanced strategies for mapping molecular interactions within living cells. researchgate.netnih.gov

| Research Area | Experimental Approach | Role of this compound | Analytical Readout | Key Finding |

|---|---|---|---|---|

| Protein Turnover | Pulse-chase labeling of cell cultures or organisms. | Acts as a tracer that is incorporated into or binds to a target protein population. | Time-course analysis of the ratio of labeled to unlabeled protein/peptides by LC-MS/MS. | Rate of synthesis and degradation for specific proteins affected by the compound. |

| Protein Interaction (Affinity-based) | Incubation of cell lysates with 7-HC-13C6, followed by affinity purification (e.g., using an antibody against the compound or a chemical tag). | Serves as a "bait" to capture interacting proteins. | Identification of co-purified proteins by proteomics (LC-MS/MS). | Identification of specific protein binding partners. |

| Protein Interaction (Structural) | Analysis of compound-protein complexes. | Provides a mass-shifted probe to confirm binding to specific peptide fragments within a protein. | Mass shift in peptide fragments upon MS/MS analysis. | Localization of the binding site on the target protein. |

In Vitro Research Models for 7 Hydroxy Coumarin 13c6 Studies

Mammalian Cell Culture Systems for Metabolic Characterization

Mammalian cell-based systems are indispensable for characterizing the metabolic fate of compounds in a manner that closely mimics human physiology. These models range from subcellular fractions to complex, differentiated cell lines.

The liver is the primary site of drug metabolism, and thus, liver-derived in vitro models are paramount. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.com Hepatocytes, the main parenchymal cells of the liver, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. nih.govnih.gov

The biotransformation of coumarin (B35378) derivatives in these systems is well-documented. The primary metabolic pathways for compounds like 7-alkoxycoumarins are O-dealkylation to form 7-hydroxycoumarin, a reaction catalyzed by various CYP isoforms. nih.govsemanticscholar.org 7-Hydroxycoumarin itself is a substrate for Phase II conjugation reactions. nih.gov Studies using liver S9 fractions, microsomes, and cryopreserved hepatocytes from humans and various animal species have shown that 7-hydroxycoumarin is readily metabolized into 7-hydroxycoumarin-glucuronide and 7-hydroxycoumarin-sulfate. nih.gov The enzymes responsible are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov

Significant species differences exist in these metabolic activities. For instance, a comparative study found that UGT activities in microsomes and S9 fractions were generally comparable within the same species, while SULT activities were substantially higher in S9 fractions. nih.gov Furthermore, the formation rates of metabolites can vary significantly between species; for example, human hepatocytes produce 7-hydroxycoumarin from coumarin at rates approximately 10-fold higher than rat hepatocytes. nih.gov 7-Hydroxycoumarin-13C6 and its conjugated metabolites, such as 7-hydroxycoumarin-13C6-glucuronide, are used as analytical standards to accurately quantify these biotransformation products in complex biological matrices. nih.govbiorxiv.org

| In Vitro Model | Species | Primary Pathway Investigated | Key Enzymes | Observed Metabolites | Reference |

|---|---|---|---|---|---|

| Hepatocytes | Human, Rat | Oxidative Metabolism (of Coumarin) | CYP2A6, CYP1A2 | 7-Hydroxycoumarin, o-Hydroxyphenylacetic acid | nih.gov |

| Microsomes, S9, Hepatocytes | Human, Dog, Monkey, Rat, Mouse | Phase II Conjugation | UGTs, SULTs | 7-HC-glucuronide, 7-HC-sulfate | nih.gov |

| Liver Microsomes | Rat | O-dealkylation (of 7-alkoxycoumarins) | CYP450s | 7-Hydroxycoumarin | nih.gov |

Immortalized human cell lines, such as the human liver-derived HepaRG cell line, have emerged as valuable tools for metabolic studies. nih.gov These cells can be differentiated to exhibit many characteristics of primary hepatocytes, including the expression of key Phase I and Phase II drug-metabolizing enzymes. nih.govherabiolabs.com

In this context, stable isotope-labeled compounds are essential. 7-Hydroxycoumarin-13C6-glucuronide is commercially available and used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays. nih.govbiorxiv.org Its use allows for precise quantification of the glucuronide metabolite produced by cells. For example, research on HepaRG cells cultured under varying oxygen tensions to mimic the physiological oxygen gradient in the liver utilized such standards to measure the activity of UGT enzymes. nih.gov These studies demonstrated that oxygen levels can significantly influence the activity of drug-metabolizing enzymes, with UGT activity increasing at lower, perivenous-like oxygen tensions. nih.gov The use of a 13C6-labeled standard ensures that the measured signal is unequivocally from the analyte of interest, free from interference from other cellular components, thereby providing high-quality data for metabolic pathway and enzyme activity analysis.

Hepatocyte and Hepatic Microsome Models for Biotransformation Studies

Microbial Biotransformation Systems

Microorganisms possess a vast and diverse enzymatic machinery capable of degrading a wide array of complex organic molecules, including coumarins. The study of these microbial systems can reveal novel metabolic pathways and enzymes with potential applications in bioremediation and biocatalysis.

Researchers have successfully isolated and identified microorganisms capable of utilizing 7-hydroxycoumarin as a sole source of carbon and energy. A notable example is Pseudomonas mandelii strain 7HK4, a bacterium isolated from soil. nih.govvu.lt This strain has been shown to efficiently degrade 7-hydroxycoumarin. mdpi.comnih.gov The metabolism of 7-hydroxycoumarin in this bacterium is an inducible process, meaning the enzymes required for its breakdown are expressed in the presence of the compound. mdpi.com Other microorganisms, including various species of Streptomyces, Aspergillus, and Candida, have also been shown to biotransform coumarin and its derivatives, typically through hydroxylation, methylation, or dealkylation reactions. researchgate.net For instance, Streptomyces griseus can convert 7-ethoxycoumarin (B196162) to 7-hydroxycoumarin. researchgate.net

The use of stable isotope tracers is a powerful technique for elucidating metabolic pathways in microorganisms. vliz.benih.gov By supplying a 13C-labeled substrate like 7-Hydroxycoumarin-13C6, researchers can trace the path of the carbon atoms through the entire catabolic route, identifying all intermediate and final products via mass spectrometry. vliz.be

In Pseudomonas mandelii 7HK4, a detailed catabolic pathway for 7-hydroxycoumarin has been proposed based on the identification of intermediate metabolites and the characterization of specific enzymes. vu.ltmdpi.comnih.gov The pathway is initiated by an NADPH-dependent alcohol dehydrogenase, HcdE, which reduces the C3-C4 double bond of 7-hydroxycoumarin to form 7-hydroxy-3,4-dihydrocoumarin. nih.govnih.govmdpi.com This intermediate is then hydrolyzed to 3-(2,4-dihydroxyphenyl)propionic acid. mdpi.comsemanticscholar.org Further degradation proceeds via an ipso-hydroxylation catalyzed by the flavin-binding hydroxylase HcdA, followed by a meta-cleavage of the aromatic ring. vu.ltmdpi.com

The application of 7-Hydroxycoumarin-13C6 as a tracer in such studies would provide definitive proof of this proposed pathway. By analyzing the mass shifts in the intermediates, researchers could confirm the sequence of reactions and the incorporation of the labeled carbon skeleton into each successive metabolite. This approach can also uncover previously unknown or minor metabolic shunts, providing a complete and quantitative understanding of how microorganisms catabolize this compound.

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | 7-Hydroxycoumarin | HcdE (Alcohol Dehydrogenase) | 7-Hydroxy-3,4-dihydrocoumarin | nih.govnih.gov |

| 2 | 7-Hydroxy-3,4-dihydrocoumarin | (Hydrolysis) | 3-(2,4-Dihydroxyphenyl)propionic acid | vu.ltmdpi.com |

| 3 | 3-(2,4-Dihydroxyphenyl)propionic acid | HcdA (ipso-Hydroxylase) | 3-(2,3,5-Trihydroxyphenyl)propionic acid | mdpi.com |

| 4 | 3-(2,3,5-Trihydroxyphenyl)propionic acid | HcdB (Extradiol Dioxygenase) | (2E,4E)-2,4-dihydroxy-6-oxonona-2,4-dienedioic acid | mdpi.com |

Future Research Directions and Emerging Paradigms

Integration of 7-Hydroxy Coumarin-13C6 Tracer Studies with Multi-Omics Technologies

The use of this compound as a tracer in metabolic studies is significantly enhanced when combined with multi-omics approaches like metabolomics and proteomics. This integration allows researchers to move beyond simple pathway analysis and gain a more holistic view of cellular responses to this compound.

In a typical tracer study, cells or organisms are exposed to this compound. Its journey through various metabolic pathways is then tracked by detecting the 13C label in its downstream metabolites. When coupled with metabolomics, researchers can simultaneously measure a wide array of endogenous metabolites. This allows for the identification of not only the direct metabolic products of this compound but also its broader impact on the cellular metabolome. For instance, the introduction of the labeled coumarin (B35378) might alter the levels of key intermediates in central carbon metabolism, amino acid pathways, or lipid synthesis.

Proteomics, the large-scale study of proteins, adds another layer of information. By analyzing changes in the proteome following exposure to this compound, scientists can identify enzymes and other proteins whose expression levels are altered. This can reveal the regulatory mechanisms that cells use to process the compound and adapt to its presence. For example, an increase in the abundance of a particular cytochrome P450 enzyme could suggest its involvement in the hydroxylation of the coumarin ring.

The combined data from these multi-omics approaches provide a comprehensive picture of the compound's fate and its physiological effects. Stable isotope labeling, in this context, is a powerful tool for tracing metabolic fates and understanding complex biological systems. otsuka.co.jp

Table 1: Illustrative Data from a Multi-Omics Study Integrating this compound

| Omics Type | Analyte | Observation | Implication |

| Metabolomics | This compound Glucuronide | Increased levels detected | Indicates significant phase II metabolism via glucuronidation. europa.eu |

| 13C-labeled Krebs Cycle Intermediates | Minor incorporation of 13C label | Suggests limited entry of coumarin-derived carbons into central metabolism. | |

| Proteomics | UGT1A family enzymes | Upregulation observed | Confirms the role of specific UGT enzymes in the glucuronidation of 7-Hydroxy Coumarin. europa.eu |

| Cytochrome P450 enzymes | Changes in expression levels | Suggests involvement in phase I metabolism of the coumarin. biosynth.com |

This table is for illustrative purposes and does not represent actual experimental data.

Development of Advanced Isotope-Labeled Coumarin Derivatives for Specific Research Applications

Building on the foundation of this compound, researchers are developing a new generation of isotope-labeled coumarin derivatives tailored for specific applications. These advanced probes are designed to have improved properties, such as enhanced cell permeability, specific targeting capabilities, or suitability for different analytical techniques.

For example, deuterium-labeled coumarins, such as Coumarin-d4, are being explored. medchemexpress.com Deuteration can sometimes alter the pharmacokinetic and metabolic profiles of a drug, offering a way to modulate its activity and duration of action. medchemexpress.com The synthesis of various coumarin derivatives is an active area of research, with methods like the Pechmann reaction, Claisen rearrangement, and Kostanecki-Robinson reaction being employed to create novel structures. researchgate.net

Another exciting area is the development of coumarin derivatives with functional groups that allow for "click chemistry." researchgate.net This type of chemistry enables the rapid and specific attachment of the coumarin to other molecules, such as proteins or lipids, within a living cell. researchgate.net For instance, a coumarin derivative containing an azide (B81097) or alkyne group can be used to label biomolecules that have been metabolically engineered to contain a complementary reactive group. This approach allows for the highly selective visualization and tracking of specific cellular components. researchgate.net

Furthermore, the creation of coumarin prodrugs is a promising strategy. These are inactive forms of the coumarin that are chemically modified to improve properties like cell permeability. Once inside the cell, endogenous enzymes cleave off the modifying group, releasing the active, and often fluorescent, coumarin.

Table 2: Examples of Advanced Isotope-Labeled Coumarin Derivatives and Their Applications

| Labeled Coumarin Derivative | Isotopic Label | Key Feature | Research Application |

| This compound β-D-Glucuronide | 13C | Represents a major metabolite of 7-Hydroxy Coumarin. scbt.comscbt.com | Standard for quantifying phase II metabolism. europa.eu |

| Coumarin-d4 | Deuterium (2H) | Can alter metabolic rates and pharmacokinetic profiles. medchemexpress.com | Studying the kinetic isotope effect on metabolism. medchemexpress.com |

| 3-Azido-7-hydroxycoumarin | None (used with labeled partners) | Enables "click chemistry" reactions. researchgate.net | Fluorescently tagging and tracking biomolecules in cells. researchgate.net |

| 7-methoxy-4-aminomethylcoumarin (MAMC) | None (metabolite is 7-hydroxy) | Metabolized by specific CYP450 enzymes. bioivt.com | Probe for measuring the activity of drug-metabolizing enzymes. bioivt.com |

This table provides examples and is not exhaustive.

Computational Modeling and In Silico Approaches for Predicting Metabolic Fate and Enzyme Interactions

Computational modeling and in silico (computer-based) approaches are becoming indispensable tools for predicting how this compound and other coumarin derivatives will behave in a biological system. These methods can provide valuable insights into metabolic fate and enzyme interactions before any laboratory experiments are conducted, saving time and resources.

Molecular docking is a key in silico technique used to predict how a molecule, such as a coumarin derivative, will bind to the active site of an enzyme. biointerfaceresearch.comnih.govrsc.org By simulating the interactions between the coumarin and various metabolic enzymes, researchers can identify which enzymes are most likely to be involved in its metabolism. biointerfaceresearch.comacgpubs.org These predictions can then be tested and validated through in vitro experiments. For example, docking studies can help predict the binding affinity of coumarins to enzymes like carbonic anhydrases or acetylcholinesterase. biointerfaceresearch.comacgpubs.org

Homology modeling is another important computational tool. nih.gov If the three-dimensional structure of a target enzyme is unknown, a homology model can be built based on the known structure of a similar protein. nih.gov This model can then be used for molecular docking studies to predict ligand binding. nih.gov

In addition to predicting enzyme interactions, computational models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of coumarin derivatives. acgpubs.orgdergipark.org.tr These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to be developed into a safe and effective drug. acgpubs.org For example, models can predict whether a coumarin derivative is likely to cross the blood-brain barrier. medchemexpress.com

Table 3: Predicted Interactions of Coumarin Derivatives with Metabolic Enzymes from In Silico Studies

| Coumarin Derivative | Target Enzyme | Predicted Interaction | Predicted Outcome |

| Various substituted coumarins | Carbonic Anhydrases | Binding to the active site. biointerfaceresearch.comrsc.org | Inhibition of enzyme activity. rsc.org |

| Xanthoxyletin, Dentatin | Acetylcholinesterase | Interaction with the peripheral anionic site. acgpubs.org | Potential as an anti-Alzheimer's agent. acgpubs.org |

| Glucose-bound coumarins | SARS-CoV-2 NSP12 | Hydrogen bonding with the catalytic domain. dergipark.org.tr | Inhibition of viral replication. dergipark.org.tr |

| Substituted coumarins | Estrogen Receptors | Low binding affinity compared to estradiol. biointerfaceresearch.com | Not likely to be a competitive inhibitor. biointerfaceresearch.com |

This table is based on findings from various in silico studies and represents predicted interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Hydroxy Coumarin-<sup>13</sup>C6 to ensure isotopic purity?

- Methodological Answer : Synthesis should prioritize isotopic labeling efficiency. Use <sup>13</sup>C-enriched precursors (e.g., salicylic acid-<sup>13</sup>C6) in the Pechmann condensation reaction. Monitor reaction progress via LC-MS to confirm isotopic incorporation (≥98% purity) and avoid isotopic dilution from unlabeled reagents. Post-synthesis, purify using preparative HPLC with a C18 column and aqueous-organic gradient . Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR to confirm absence of unlabeled byproducts .

Q. What spectroscopic techniques are critical for characterizing 7-Hydroxy Coumarin-<sup>13</sup>C6?

- Methodological Answer :

- NMR : <sup>13</sup>C NMR is essential to verify isotopic enrichment at the six labeled carbons. Compare chemical shifts with unlabeled 7-hydroxycoumarin (NIST reference data ).

- HRMS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 179.035 for unlabeled vs. m/z 185.067 for <sup>13</sup>C6).

- IR : Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and carbonyl (1650–1750 cm<sup>-1</sup>) functional groups .

Q. How should researchers design analytical protocols to quantify 7-Hydroxy Coumarin-<sup>13</sup>C6 in biological matrices?

- Methodological Answer : Develop a LC-MS/MS method with isotopic internal standards (e.g., 7-Hydroxy Coumarin-d4). Use a calibration curve (1–1000 ng/mL) in spiked plasma or tissue homogenates. Validate precision (CV <15%) and recovery (>80%) per FDA guidelines. Include quality controls at low, medium, and high concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted for 7-Hydroxy Coumarin-<sup>13</sup>C6 derivatives in neurodegenerative models?

- Methodological Answer :

- Synthesis : Introduce substituents (e.g., brominated groups at the 4-methyl position) to enhance blood-brain barrier permeability .

- In Vitro Assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method and MAO-B activity via fluorometric assays. Compare IC50 values with donepezil and selegiline .

- In Vivo Models : Use male albino mice (e.g., scopolamine-induced memory impairment) to assess cognitive improvement via Morris water maze. Measure hippocampal neuronal survival via histopathology .

Q. What strategies resolve contradictions in reported antioxidant activity data for 7-Hydroxy Coumarin-<sup>13</sup>C6?

- Methodological Answer :

- Standardize Assays : Use DPPH and ABTS radical scavenging assays under identical conditions (pH 7.4, 25°C). Normalize results to Trolox equivalents.

- Control Variables : Account for solvent effects (e.g., DMSO vs. ethanol) and sample degradation during storage.

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC50 ranges: 10–50 μM) and identify outliers via Grubbs’ test .

Q. How can researchers ensure reproducibility when using 7-Hydroxy Coumarin-<sup>13</sup>C6 in pharmacokinetic studies?

- Methodological Answer :

- Documentation : Report detailed synthesis protocols (reagent ratios, reaction times), storage conditions (−80°C in amber vials), and LC-MS parameters (column type, mobile phase).

- Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo or Figshare. Reference NIST spectral data for cross-validation .

- Collaborative Trials : Conduct inter-laboratory studies to compare bioavailability results (e.g., oral vs. intravenous administration in rodents) .

Methodological Guidance Tables

Key Considerations for Advanced Studies

- Funding Impact : Grants supporting isotopic labeling (e.g., <sup>13</sup>C precursors) may limit scalability. Explore collaborative funding for large-scale synthesis .

- Ethical Reporting : Disclose conflicts of interest (e.g., reagent donations from chemical suppliers) and adhere to journal guidelines for chemical structure graphics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.